1,1-Diethoxyheptane

Descripción

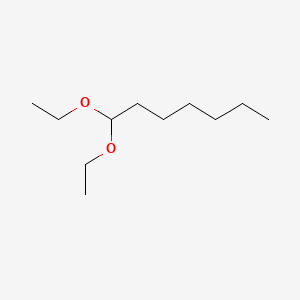

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1-diethoxyheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOCNHASEZIJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060996 | |

| Record name | Heptane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688-82-4 | |

| Record name | 1,1-Diethoxyheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 1,1-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 1,1-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxyheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Optimization for 1,1 Diethoxyheptane

Established Synthetic Pathways for 1,1-Diethoxyheptane Formation

The formation of this compound is most commonly accomplished via the acid-catalyzed reaction between heptanal (B48729) and ethanol (B145695). More advanced methods, while less common, offer alternative routes to related structures.

The principal industrial method for synthesizing this compound is the acid-catalyzed acetalization of heptanal with two equivalents of ethanol. pressbooks.pub This reaction involves the formation of a stable acetal (B89532) from an aldehyde and an alcohol, a fundamental transformation in organic chemistry. pressbooks.pub

The formation of an acetal from an aldehyde and an alcohol is a reversible, acid-catalyzed process. pressbooks.publibretexts.org The mechanism proceeds through several distinct steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of heptanal by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgyoutube.com

First Nucleophilic Attack : A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. libretexts.orgmasterorganicchemistry.com

Deprotonation and Hemiacetal Formation : A subsequent deprotonation step yields a hemiacetal, an intermediate compound which is typically unstable and exists in equilibrium with the starting materials. pressbooks.publibretexts.org

Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orgmasterorganicchemistry.com

Elimination of Water : The lone pair of electrons on the ether oxygen facilitates the elimination of a water molecule, resulting in the formation of a resonance-stabilized oxonium ion. libretexts.orgyoutube.com

Second Nucleophilic Attack : A second molecule of ethanol attacks the electrophilic oxonium ion. youtube.com

Final Deprotonation : Deprotonation of the resulting intermediate yields the final product, this compound, and regenerates the acid catalyst. libretexts.org

The choice of catalyst is pivotal in the synthesis of this compound. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages and disadvantages.

Homogeneous Catalysis : In this system, the catalyst exists in the same phase as the reactants, typically dissolved in the reaction mixture. savemyexams.com Common homogeneous catalysts for acetalization include mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids like p-toluenesulfonic acid. Homogeneous catalysts often exhibit high activity and selectivity. However, their separation from the product mixture can be challenging and costly, presenting a significant drawback for industrial applications.

Heterogeneous Catalysis : Heterogeneous catalysts exist in a different phase from the reactants, usually as a solid in a liquid reaction mixture. savemyexams.comwikipedia.org This property makes them easily separable from the reaction products through simple filtration, allowing for catalyst recycling and reducing waste. Examples of heterogeneous catalysts used in acetal synthesis include acidic ion-exchange resins like Amberlyst-15, zeolites, and metal oxides. researchgate.net These catalysts are central to green chemistry approaches by enhancing the sustainability of the process.

| Catalyst Type | Definition | Examples | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous | Catalyst is in the same phase as reactants. savemyexams.com | H₂SO₄, HCl, p-Toluenesulfonic Acid | High selectivity and efficiency. | Difficult to separate from product. |

| Heterogeneous | Catalyst is in a different phase from reactants. savemyexams.comwikipedia.org | Acidic Resins (e.g., Amberlyst-15), Zeolites, Metal Oxides researchgate.net | Easy to separate and recycle, reduces waste. | May have lower activity compared to homogeneous counterparts. |

To maximize the yield and selectivity of this compound, several reaction parameters must be carefully controlled and optimized. The exothermic nature of the reaction means that higher temperatures can unfavorably shift the equilibrium. mdpi.com

Key parameters for optimization include:

Molar Ratio : Employing an excess of ethanol relative to heptanal (e.g., a 2:1 molar ratio or greater) helps to drive the reaction towards completion.

Temperature : Reflux conditions, typically in the range of 80–100°C, are optimal for balancing reaction rate and equilibrium position.

Catalyst Loading : An acid catalyst loading of 1–3% by weight is generally sufficient to achieve yields greater than 90%.

Water Removal : As the reaction is reversible, the continuous removal of water via methods like a Dean-Stark trap is critical to shift the equilibrium towards the product side and achieve high conversion. pressbooks.publibretexts.org

| Parameter | Optimal Condition | Rationale | Reference |

|---|---|---|---|

| Molar Ratio (Ethanol:Heptanal) | ≥ 2:1 | Drives equilibrium toward product formation (Le Chatelier's Principle). | |

| Temperature | 80–100°C (Reflux) | Balances reaction rate with favorable equilibrium. | |

| Catalyst Loading | 1–3 wt% | Sufficient for high conversion (>90% yield) without excessive side reactions. | |

| Water Removal | Continuous (e.g., Azeotropic Distillation) | Overcomes equilibrium limitations by removing a product. | pressbooks.publibretexts.org |

While acid-catalyzed acetalization is the dominant method, other advanced synthetic strategies can be used to form functionalized diethoxyheptane derivatives.

An alternative, though more specialized, route involves the nucleophilic addition to highly strained cyclopropene (B1174273) precursors that already contain a diethoxymethyl group. Cyclopropene derivatives are valuable in organic synthesis due to their high ring-strain energy, which makes them susceptible to ring-opening reactions. researchgate.net

In this approach, a compound such as ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate can serve as the substrate. The strained double bond of the cyclopropene ring is reactive towards nucleophiles. The reaction with a nucleophile, for instance a thiol, in an anhydrous solvent leads to the addition across the double bond, opening the ring and forming a functionalized cyclopropane (B1198618) derivative that incorporates the this compound structural motif. This method offers a pathway to more complex, diastereomeric mixtures of functionalized this compound derivatives.

Advanced Synthetic Approaches to Diethoxyheptane Structures

Continuous Flow Reactor Applications in Acetal Synthesis

The industrial production of acetals, including this compound, has increasingly utilized continuous flow reactors to enhance control over critical reaction parameters such as temperature, pressure, and catalyst loading. This technology facilitates efficient scale-up and improves safety. Flow chemistry offers several advantages over traditional batch methods, including superior heat and mass transfer, which can lead to higher yields and selectivity. sioc-journal.cnrsc.org

For acetal synthesis, continuous flow reactors enable precise control of reaction times, which is crucial for maximizing product formation while minimizing the generation of by-products. sioc-journal.cnsioc-journal.cn The application of flow chemistry has been explored for various acetalization reactions, demonstrating its potential for producing complex carbohydrates and other acetal derivatives with high efficiency. sioc-journal.cnnumberanalytics.com For instance, the synthesis of butane-2,3-diacetal protected tartrate derivatives has been successfully demonstrated using continuous flow processing, which included in-line purification and infrared (IR) analytical protocols. rsc.org This method resulted in an 8% improvement in yield compared to batch processes. rsc.org

In the context of this compound synthesis, a continuous flow setup would typically involve pumping a mixture of heptanal and ethanol through a heated reactor containing a solid acid catalyst. researchgate.net The product stream would then be subjected to in-line purification to isolate the desired acetal. Research on the synthesis of a related compound, 1,1-diethoxyethane, in a continuous flow reactor using an acidic ion-exchange resin (Amberlyst 15) as a catalyst, has provided valuable insights. researchgate.net This study highlighted the influence of feed purity and the inhibitory effect of water, a reaction by-product, on the catalyst's activity. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Acetals

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Heat & Mass Transfer | Often limited, can lead to temperature gradients. | Excellent, due to high surface-area-to-volume ratio. sioc-journal.cn |

| Reaction Time | Typically longer, with less precise control. | Shorter residence times with precise control. sioc-journal.cn |

| Scalability | Can be challenging, often requiring re-optimization. | Easier to scale up by extending operation time or parallelizing reactors. rsc.org |

| Safety | Higher risks associated with large volumes of reagents. | Smaller reaction volumes at any given time enhance safety. |

| Productivity | Can be lower due to downtime between batches. | Higher productivity through continuous operation. rsc.org |

Multi-step Reductive Processes for Related Halogenated Diethoxyheptanes

While direct information on multi-step reductive processes for halogenated 1,1-diethoxyheptanes is limited, the principles can be inferred from the reduction of other α-halo ketones and related compounds. The reductive dehalogenation of α-halo ketones is a known transformation that produces enolates, which are versatile intermediates in organic synthesis. wikipedia.org These reactions can be carried out using various reducing agents. wikipedia.org

For a hypothetical halogenated diethoxyheptane, such as 2-chloro-1,1-diethoxyheptane, a multi-step process could involve its synthesis followed by reductive dehalogenation. The initial halogenation could potentially be achieved, and subsequent reduction would yield this compound. Reductive dehalogenation of α-halo ketones has been achieved using reagents like sodium dithionite (B78146) with viologen as an electron-transfer catalyst in a two-phase system. rsc.org Another approach involves the use of Hantzsch ester as a reductant, catalyzed by potassium iodide. acs.org

Furthermore, processes for the reductive dehalogenation of various aliphatic and aromatic halogen compounds have been developed, which could be applicable. google.com One such method involves reacting the halogenated compound with hydrocarbons in the presence of carbon at elevated temperatures. google.com Catalytic reduction in the presence of a nickel-zinc (B8489154) catalyst is another method for reducing carbon-carbon unsaturated bonds in halide compounds, which could be adapted for the saturation of a double bond in a halogenated precursor to a diethoxyheptane. google.com

Process Monitoring and Analytical Verification in this compound Synthesis

Spectroscopic Techniques for Reaction Progress and Purity Assessment

Spectroscopic methods are indispensable for monitoring the synthesis of this compound and assessing the purity of the final product. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are key techniques employed. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. For this compound, the disappearance of the strong carbonyl (C=O) stretch of the starting material, heptanal, and the appearance of characteristic C-O stretching vibrations between 1062 and 1128 cm⁻¹ confirm the formation of the acetal. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation and purity assessment.

¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for the ethoxy groups, typically a triplet around δ 1.2 ppm for the methyl (CH₃) protons and a quartet around δ 3.4-3.8 ppm for the methylene (B1212753) (OCH₂) protons. The methine proton (CH) of the acetal group appears as a triplet.

¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton. Key signals include those for the acetal carbon (around 100-105 ppm) and the carbons of the ethoxy groups (around 15-20 ppm for CH₃ and 60-70 ppm for OCH₂).

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight of this compound (188.31 g/mol ) and helps in identifying any impurities by their mass-to-charge ratio (m/z). nih.gov The fragmentation pattern in the mass spectrum is also characteristic of the compound's structure. nih.gov

Table 2: Spectroscopic Data for this compound

| Technique | Key Observables | Reference |

|---|---|---|

| IR Spectroscopy | C-O stretching vibrations (1062-1128 cm⁻¹) | researchgate.net |

| ¹H NMR Spectroscopy | Ethoxy group signals: δ 1.2-1.4 ppm (CH₃), δ 3.4-3.8 ppm (OCH₂) | |

| ¹³C NMR Spectroscopy | Acetal carbon: 100-105 ppm; Ethoxy carbons: 15-20 ppm (CH₃), 60-70 ppm (OCH₂) | |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺) at m/z 188; Key fragments at m/z 103, 143, 75, 55, 47, 29 | nih.gov |

Chromatographic Methods in Synthetic Scale-Up

Chromatographic techniques are essential for both monitoring the progress of the synthesis and for the purification of this compound, particularly during scale-up. iipseries.org

Gas Chromatography (GC): GC is a primary tool for monitoring the conversion rate of heptanal to this compound. researchgate.net By analyzing samples from the reaction mixture over time, the disappearance of the starting material and the appearance of the product can be quantified. This data is critical for optimizing reaction conditions such as temperature, catalyst loading, and reaction time. For purity assessment, GC can separate this compound from any unreacted starting materials, by-products, or solvent residues. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides quantitative purity data.

High-Performance Liquid Chromatography (HPLC): While GC is more common for a volatile compound like this compound, HPLC can also be employed, particularly for analyzing less volatile impurities or for preparative-scale purification. iipseries.orgrotachrom.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent, is a common mode. americanpeptidesociety.org

Flash Chromatography: For laboratory-scale purification, flash column chromatography over silica (B1680970) gel can be used to separate the product from non-volatile impurities. researchgate.net A solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) is typically employed as the eluent. researchgate.net

During the scale-up of this compound synthesis, these chromatographic methods are crucial for ensuring the final product meets the required purity specifications. rotachrom.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Heptanal |

| Ethanol |

| Butane-2,3-diacetal |

| 1,1-Diethoxyethane |

| 2-Chloro-1,1-diethoxyheptane |

| Sodium dithionite |

| Hantzsch ester |

| Potassium iodide |

| Hexane |

Chemical Reactivity and Transformation of 1,1 Diethoxyheptane

Fundamental Reaction Pathways of 1,1-Diethoxyheptane

The primary reactions of this compound involve the cleavage of the carbon-oxygen bonds of the acetal (B89532) moiety. These reactions are fundamental to its role in both synthetic and natural chemical processes.

The hydrolysis of this compound to heptanal (B48729) and two molecules of ethanol (B145695) is a reversible reaction that requires an acid catalyst. orgoreview.com The process is typically driven to completion by using a large excess of water. organicchemistrytutor.com

The mechanism for the acid-catalyzed hydrolysis of an acetal like this compound proceeds through several key steps: orgoreview.comchemistrysteps.comucalgary.ca

Protonation of an Ethoxy Group: The reaction initiates with the protonation of one of the oxygen atoms of the ethoxy groups by an acid catalyst (H+). chemistrysteps.comucalgary.ca This converts the ethoxy group into a good leaving group (ethanol). chemistrysteps.com

Formation of an Oxonium Ion: The protonated ethoxy group departs as a molecule of ethanol, assisted by the lone pair of electrons on the adjacent oxygen atom, forming a resonance-stabilized oxonium ion. chemistrysteps.compressbooks.pub

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxonium ion. orgoreview.comchemistrysteps.com

Deprotonation to form a Hemiacetal: A proton is transferred from the newly added water molecule to a base, resulting in the formation of a hemiacetal. chemistrysteps.com

Protonation of the Second Ethoxy Group: The remaining ethoxy group is then protonated by the acid catalyst. orgoreview.com

Elimination of the Second Ethanol Molecule: The protonated ethoxy group is eliminated as another molecule of ethanol, with the assistance of the lone pair of electrons on the hydroxyl group, forming a protonated aldehyde. chemistrysteps.com

Deprotonation to Yield the Aldehyde: Finally, a base removes the proton from the protonated aldehyde to yield the final product, heptanal, and regenerate the acid catalyst. orgoreview.comucalgary.ca

It has been noted that the mechanism of hydrolysis can shift from an A-1 (unimolecular) to an A-2 (bimolecular) mechanism, where the protonated substrate is attacked by a nucleophile in the rate-determining step, under specific conditions such as within a supramolecular assembly. nih.govjcsp.org.pk

Acetals, including this compound, can undergo oxidation to form esters. This transformation typically requires the use of specific oxidizing agents. Common methods for the oxidation of acetals to esters involve reagents such as:

Ozone: Ozonolysis is a classical method for acetal oxidation. tandfonline.com

N-Bromosuccinimide (NBS): NBS has been widely used for the oxidation of acetals. tandfonline.com

Electrophilic Halogens: Reagents like iodine monochloride (ICl) in aqueous methylene (B1212753) chloride or bromine (Br₂) in aqueous acetonitrile (B52724) have proven effective for the preparative oxidation of acetals to esters. tandfonline.comtandfonline.com

m-Chloroperbenzoic acid (MCPBA): MCPBA can be used for the efficient conversion of cyclic acetals to hydroxy esters. organic-chemistry.org

N-Hydroxyphthalimide (NHPI) and Co(II) catalysts: An environmentally friendly method utilizes molecular oxygen in the presence of catalytic amounts of NHPI and a cobalt(II) salt, such as Co(OAc)₂. organic-chemistry.orgthieme-connect.com This process involves the generation of a phthalimide (B116566) N-oxyl (PINO) radical which abstracts a hydrogen atom from the acetal. organic-chemistry.org

The general outcome of the oxidation of this compound would be the formation of ethyl heptanoate. The specific products can vary depending on the reagents and reaction conditions used. For instance, oxidation with potassium permanganate (B83412) can lead to heptanoic acid among other products.

While acetals are generally unreactive towards nucleophiles under neutral or basic conditions due to the presence of a poor leaving group (alkoxide ion), nucleophilic substitution can occur under certain circumstances. vaia.com The ethoxy groups in this compound can be replaced by other nucleophiles.

For these reactions to proceed, the acetal must first be activated to create a better leaving group. This is typically achieved under acidic conditions where protonation of an ethoxy group allows it to leave as ethanol, forming an oxonium ion intermediate. pressbooks.pub This electrophilic intermediate can then be attacked by a variety of nucleophiles. researchgate.net

The reaction of acetals with nucleophiles is essentially an SN1-type reaction. libretexts.org The rate-determining step is the formation of the stabilized carbocation (oxonium ion). libretexts.orgsavemyexams.com

Table 1: Reactivity of this compound

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Hydrolysis | Water (excess), Acid catalyst | Heptanal, Ethanol | Acidic |

| Oxidation | Ozone, NBS, ICl/H₂O, Br₂/H₂O, MCPBA, NHPI/Co(II)/O₂ | Ethyl heptanoate, Heptanoic acid | Varies with reagent |

Oxidative Transformation Processes of this compound

This compound as a Precursor in Complex Organic Synthesis

The stable yet reactive nature of the acetal group makes this compound and similar compounds valuable intermediates in more complex organic syntheses. They primarily serve as protecting groups for aldehydes, allowing for selective reactions at other sites in a molecule. chemistrysteps.comfiveable.me

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates most of the atoms of the starting materials. beilstein-journals.orgorganic-chemistry.org While direct use of this compound in MCRs is not extensively documented, its precursor, heptanal, is a common building block. Acetal-protected aldehydes are crucial in MCR strategies where the aldehyde functionality needs to be masked during initial reaction steps and then revealed at a later stage for further transformations. nih.govscielo.br

The acetal can be considered a latent aldehyde. By protecting the aldehyde as this compound, other functional groups in a molecule can undergo reactions, such as those involving strong bases or nucleophiles, without affecting the aldehyde. libretexts.orglibretexts.org Following these transformations, the aldehyde can be regenerated by acid-catalyzed hydrolysis. fiveable.me

Tandem or cascade reactions involve two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. numberanalytics.comwikipedia.org The use of acetals as protecting groups is a key strategy in designing complex cascade sequences. researchgate.netrsc.org

For example, a molecule containing both a ketone and an ester can be selectively reduced at the ester group by first protecting the more reactive ketone as an acetal. pressbooks.pubchemistrysteps.com The acetal group is stable to the reducing agents used for the ester reduction. libretexts.org After the reduction, the acetal is hydrolyzed back to the ketone, achieving a selective transformation that would not be possible otherwise. chemistrysteps.com

The deprotection of the acetal can itself be the initiating step of a subsequent cascade. researchgate.net For instance, the generation of an aldehyde via hydrolysis of this compound in a reaction mixture could trigger an intramolecular aldol (B89426) reaction or a Wittig reaction if the appropriate reagents are present. The ability to unmask a reactive aldehyde functionality under specific (acidic) conditions allows for precise control over the sequence of bond-forming events in a complex synthesis.

Spectroscopic Characterization and Structural Elucidation of 1,1 Diethoxyheptane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of 1,1-diethoxyheptane by providing detailed information about the local chemical environment of each hydrogen and carbon atom.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its structure. The signals confirm the presence of both the heptyl chain and the two equivalent ethoxy groups attached to the acetal (B89532) carbon. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, and the integration of each signal corresponds to the number of protons it represents.

The ethoxy groups give rise to a characteristic triplet and a multiplet (or quartet). The methyl protons (CH₃) of the ethoxy groups typically appear as a triplet, while the methylene (B1212753) protons (OCH₂) appear as a multiplet due to coupling with the adjacent methyl protons. The single proton on the acetal carbon (the CH group bonded to two oxygens) appears as a triplet, shifted significantly downfield due to the deshielding effect of the two adjacent oxygen atoms. The protons of the long heptyl chain appear as a series of multiplets in the upfield region, with the terminal methyl group showing as a distinct triplet.

Table 1: ¹H NMR Signal Assignments for this compound

| Assigned Protons | Chemical Shift (δ) in ppm | Multiplicity | Integration |

|---|---|---|---|

| Heptyl CH₃ | ~0.88 | Triplet | 3H |

| Ethoxy CH₃ | ~1.18 - 1.4 | Triplet/Multiplet | 6H |

| Heptyl (CH₂)₅ | ~1.29 - 1.54 | Multiplet | 10H |

| Ethoxy OCH₂ | ~3.4 - 3.8 | Multiplet | 4H |

| Acetal CH | ~4.49 | Triplet | 1H |

Note: Specific chemical shifts and multiplicities can vary slightly based on the solvent and spectrometer frequency used.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of this compound. Each non-equivalent carbon atom in the molecule produces a distinct signal. hw.ac.uk The most characteristic signal is that of the acetal carbon, which is significantly deshielded by the two attached oxygen atoms and appears far downfield, typically in the range of 100-105 ppm.

The carbons of the two ethoxy groups also give rise to two distinct signals: one for the methyl carbons (CH₃) and another for the methylene carbons (OCH₂), which are shifted downfield due to the attached oxygen. The remaining signals correspond to the seven carbons of the heptyl backbone.

Table 2: ¹³C NMR Signal Assignments for this compound

| Assigned Carbons | Typical Chemical Shift (δ) in ppm |

|---|---|

| Heptyl C7 (terminal CH₃) | ~13.9 |

| Ethoxy CH₃ | ~15.3 |

| Heptyl Chain Carbons (C3-C6) | ~22.5 - 31.7 |

| Heptyl C2 | ~33.5 |

| Ethoxy OCH₂ | ~60.7 |

| Acetal Carbon (C1) | ~102.9 |

Note: The assignments for the individual carbons within the heptyl chain (C2-C6) can be complex and may require advanced NMR techniques for unambiguous assignment.

Proton NMR Spectral Analysis and Signal Assignments

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum is characterized by strong absorptions corresponding to C-H and C-O bonds. The absence of a strong absorption in the carbonyl region (~1700 cm⁻¹) confirms that the starting material, heptanal (B48729), has been successfully converted to the acetal.

Key absorptions include:

C-H Stretching: Strong absorptions are observed in the 2800–3000 cm⁻¹ region, which are characteristic of C-H stretching vibrations in the alkyl portions (heptyl and ethoxy groups) of the molecule.

C-O Stretching: The most diagnostic peaks for an acetal are the strong C-O stretching vibrations. These typically appear as multiple strong bands in the 1050–1250 cm⁻¹ region, confirming the presence of the diethoxy group. For this compound, specific bands are noted around 1062 cm⁻¹ and 1128 cm⁻¹.

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~2929, 2860 | C-H Stretch | Alkyl (Heptyl & Ethoxy) |

Mass Spectrometry in Molecular Structure Determination

Mass spectrometry (MS) provides crucial information about the molecular weight and structural fragments of this compound. The compound has a molecular weight of approximately 188.31 g/mol . thegoodscentscompany.com In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z 188 may be observed, though it can be weak or absent. acdlabs.com

The fragmentation pattern is highly characteristic of acetals. The most common fragmentation pathway involves the loss of one of the ethoxy groups (•OCH₂CH₃, 45 Da) to form a stable oxonium ion, which is often the base peak in the spectrum. msu.edu Subsequent fragmentation of the heptyl chain can also occur. The analysis of these fragments allows for the confirmation of both the diethoxy and the heptyl portions of the molecule. savemyexams.comlibretexts.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis is used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a pure sample. For this compound, the molecular formula is C₁₁H₂₄O₂. nist.gov The theoretical elemental composition can be calculated from this formula and the atomic weights of the elements. Experimental results from a purified sample of this compound are expected to align closely with these theoretical values, thereby validating the empirical and molecular formula.

**Table 4: Theoretical Elemental Composition of this compound (C₁₁H₂₄O₂) **

| Element | Atomic Weight ( g/mol ) | % Composition |

|---|---|---|

| Carbon (C) | 12.011 | 70.15% |

| Hydrogen (H) | 1.008 | 12.84% |

Applications of 1,1 Diethoxyheptane in Specialized Chemical Fields

Utilization in Chemical Synthesis and Industrial Processes

As a versatile chemical building block, 1,1-Diethoxyheptane is integral to the synthesis of more complex molecules and the formulation of industrial materials. Its structure, featuring a heptane (B126788) backbone with two ethoxy groups at the primary carbon, allows it to participate in a range of chemical reactions.

In the pharmaceutical sector, this compound serves as a key intermediate in the synthesis of certain Active Pharmaceutical Ingredients (APIs). Chemical intermediates are foundational molecules that are converted through subsequent reaction steps into the final drug substance. The acetal (B89532) group in this compound can be used as a protecting group for the aldehyde functional group of heptanal (B48729) or can be modified to introduce other functionalities. This role is crucial in multi-step syntheses where specific parts of a molecule must be shielded from reaction while other parts are modified. Companies specializing in chemical synthesis for the pharmaceutical industry often list this compound as part of their portfolio for drug discovery and development support. thegoodscentscompany.com

Similar to its role in pharmaceuticals, this compound is an intermediate in the development of agrochemicals, such as pesticides and herbicides. The development of effective agrochemical formulations is a complex process that requires stable and reactive intermediates. omegascientific.com.sg These formulations often contain multiple active ingredients, and the stability of each component is critical to the product's efficacy. omegascientific.com.sg Intermediates like this compound provide a stable structural backbone that can be functionalized to create the desired pesticidal or herbicidal activity.

In the field of material science, this compound is employed as a component in the creation of certain polymers and resins. Its incorporation into polymer structures can influence the final material's properties, contributing to characteristics such as durability and performance. Acetal-containing compounds can be used in the synthesis of polyacetal resins, which are known for their high stiffness, low friction, and excellent dimensional stability. While specific research detailing the polymerization of this compound is specialized, its function is analogous to other monomers used to build polymer chains or as an additive in resin formulations to modify their chemical characteristics.

Table 1: Summary of Applications in Chemical Synthesis

| Application Area | Role of this compound |

|---|---|

| Pharmaceuticals | Serves as an intermediate in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs). thegoodscentscompany.com |

| Agrochemicals | Used as a building block for developing complex molecules for pesticides and herbicides. |

| Material Science | Employed as a component in the production of specialized polymers and resins. pinpools.com |

The chemical structure of this compound lends it properties suitable for use as a specialty solvent. Related acetal compounds are noted for their ability to dissolve a variety of organic compounds. solubilityofthings.comontosight.ai While moderately soluble in water, its compatibility with organic solvents makes it valuable in specific chemical processes, such as extractions or as a medium for reactions. solubilityofthings.com

In the fuel industry, related acetals like 1,1-diethoxyethane are used as oxygenate additives for motor fuels. google.comgoogle.com These additives can improve the completeness of combustion and act as anti-knock agents in gasoline. google.com The addition of such oxygenates can lead to more efficient burning, potentially increasing power output and improving fuel economy. e3s-conferences.org While direct data on this compound as a fuel additive is limited, the function of the acetal group in this context is well-established with similar compounds. rivm.nl

Contribution to Polymer and Resin Production in Material Science

Functional Roles in the Fragrance Industry

This compound is widely utilized in the fragrance industry, where it is valued for both its own aromatic profile and its ability to improve the performance of perfume compositions. nih.gov

The primary function of this compound in perfumery is as a fragrance ingredient that enhances scent stability and longevity. It acts as a fixative, a substance that holds and 'fixes' a fragrance to make it last longer on the skin. alphaaromatics.com The mechanism involves equalizing the vapor pressures of the various fragrance components, thereby limiting the instability and rapid evaporation of the more volatile raw materials in a perfume's formulation. alphaaromatics.com

This stabilizing effect is particularly important in complex fragrance compositions and in products where the fragrance must remain stable under challenging conditions, such as in household cleaners. google.com For instance, studies have shown that heptanal diethyl acetal (a synonym for this compound) demonstrates moderate stability over several months in aqueous sodium hypochlorite (B82951) solutions, a common ingredient in bleach. google.com Its ability to maintain its character allows it to be used effectively in a wide array of scented products.

Table 2: Selected Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₄O₂ |

| Molecular Weight | 188.31 g/mol |

| Boiling Point | 203–207 °C at 760 mmHg lookchem.com |

| Flash Point | 50.4 °C lookchem.com |

| Density | 0.835 - 0.843 g/cm³ lookchem.com |

| Appearance | Colorless Liquid |

| Refractive Index | 1.419 |

Toxicological and Biological Investigations of 1,1 Diethoxyheptane

Assessment of Genotoxicity Potential of 1,1-Diethoxyheptane

The evaluation of this compound for its potential to cause genetic damage has been a critical component of its safety assessment. This has involved both direct testing of the compound and leveraging data from structurally related substances.

In Vitro Assay Results and Read-Across Data from Structural Analogs

The genotoxic potential of this compound has been evaluated using the BlueScreen HC assay, a mammalian cell-based system that measures both genotoxicity and cytotoxicity. europa.euechemi.comnih.govresearchgate.netnih.gov This assay is recognized as a valuable screening tool for identifying the genotoxic potential of fragrance materials. europa.euechemi.comnih.govresearchgate.netnih.gov In these assessments, this compound yielded negative results, indicating a lack of genotoxic activity under the experimental conditions. europa.eunih.gov

| Genotoxicity Assessment of this compound and its Analog | |

| Compound | Assay |

| This compound | BlueScreen HC |

| Octanal (B89490) Dimethyl Acetal (B89532) (Read-Across Analog) | BlueScreen HC |

Mechanistic Insights into Absence of Genetic Interactions

The absence of genotoxic potential for this compound is further understood through its anticipated metabolic pathway. Acetals, in general, are expected to undergo hydrolysis in biological systems, breaking down into their constituent aldehyde and alcohol. inchem.orgchemistrysteps.commasterorganicchemistry.com In the case of this compound, hydrolysis would yield heptanal (B48729) and ethanol (B145695).

This hydrolysis is a key step in the detoxification process. Ethanol is a well-understood substance with established metabolic pathways. Heptanal, an aldehyde, is readily oxidized by enzymes such as aldehyde dehydrogenase to its corresponding carboxylic acid, heptanoic acid. echemi.comnih.govornl.gov Heptanoic acid can then enter into normal fatty acid metabolism and be utilized in the Krebs cycle. echemi.comnih.gov This rapid and efficient metabolism of the hydrolysis products into endogenous substances or compounds that are readily integrated into normal physiological processes prevents the parent compound, this compound, from interacting with genetic material. inchem.org The genotoxicity of some aldehydes is linked to their ability to react with DNA; however, the efficient conversion of heptanal to heptanoic acid mitigates this risk. acs.org

Systemic Toxicity Evaluation of this compound

The assessment of potential systemic toxicity for this compound has been conducted using the Threshold of Toxicological Concern (TTC) framework. This approach is a risk assessment tool used for substances with limited toxicity data but for which exposure is low. europa.eunih.govchemsafetypro.comeuropa.euresearchgate.net

Repeated Dose Toxicity Studies and Threshold of Toxicological Concern (TTC) Analysis

This compound is classified as a Cramer Class I substance. chemsafetypro.comeuropa.eu This classification is for compounds with simple chemical structures and for which there are known metabolic pathways and innocuous end-products, suggesting a low order of oral toxicity. chemsafetypro.comeuropa.eu For Cramer Class I substances, the established TTC for repeated dose toxicity is 30 µg/kg body weight per day, which corresponds to a human intake of 1800 µ g/person/day . europa.euchemsafetypro.comresearchgate.net The estimated exposure to this compound is below this threshold, indicating a low probability of adverse health effects from repeated exposure. inchem.org

| Threshold of Toxicological Concern (TTC) for Cramer Class I | |

| Endpoint | TTC Value |

| Repeated Dose Toxicity | 30 µg/kg bw/day europa.euresearchgate.net |

| 1800 µ g/person/day inchem.orgchemsafetypro.com |

Local Respiratory Toxicity Considerations

Concerns regarding local respiratory toxicity often arise from volatile compounds, particularly aldehydes, which can be irritants to the respiratory tract. mmsl.czrivm.nlnih.gov Although this compound itself is an acetal, its potential to hydrolyze to heptanal necessitates consideration of local respiratory effects. The safety assessment for this endpoint for this compound was also conducted using the TTC approach. The exposure to this compound was found to be below the TTC for local respiratory toxicity, indicating a low risk of adverse effects in the respiratory tract. researchgate.net

Dermal and Photo-Induced Reactions of this compound

Skin Sensitization Evaluation and Dermal Sensitization Threshold (DST) Application

The potential for this compound to cause skin sensitization has been evaluated using a risk assessment approach known as the Dermal Sensitization Threshold (DST). The DST is a concept used for chemicals with low skin exposure, establishing a threshold below which there is no appreciable risk of inducing skin sensitization. psu.edu This approach is particularly valuable for ingredients in consumer products where exposure levels are minimal. psu.edu

Table 1: Dermal Sensitization Threshold (DST) for this compound

| Parameter | Value/Classification | Finding |

| Chemical Reactivity Class | Non-reactive | The substance is not considered directly reactive with skin proteins. nih.govresearchgate.net |

| Applicable DST | 900 µg/cm² | This is the threshold for non-reactive materials. nih.govresearchgate.net |

| Sensitization Risk | Below Threshold | Exposure to this compound is below the DST, indicating no appreciable risk of skin sensitization. nih.gov |

Photoirritation and Photoallergenicity Profiles

The potential for a substance to cause irritation or allergic reactions upon exposure to light is known as photoirritation and photoallergenicity, respectively. The evaluation of these endpoints for this compound was based on its ultraviolet/visible (UV/Vis) absorption spectra. nih.govnih.gov A substance must absorb light in the UV or visible range to have the potential to cause a photoreaction.

Table 2: Phototoxicity Profile of this compound

| Endpoint | Evaluation Method | Result |

| Photoirritation | UV/Vis Spectra Analysis | Not expected to be photoirritating. nih.govnih.gov |

| Photoallergenicity | UV/Vis Spectra Analysis | Not expected to be photoallergenic. nih.govnih.gov |

Molecular and Cellular Interaction Studies of this compound

Olfactory Receptor Binding Mechanisms and Perception

As a fragrance ingredient, the primary biological interaction of this compound is with olfactory receptors (ORs) located on olfactory sensory neurons in the nasal cavity. fz-juelich.de These receptors are a large family of G-protein coupled receptors (GPCRs). nih.govgenominfo.org The perception of smell is a complex process initiated by the binding of volatile odorant molecules, such as this compound, to these receptors. fz-juelich.decollegeboard.org

The mechanism of odor perception is combinatorial. fz-juelich.deresearchgate.net This means that a single odorant molecule can be recognized by and bind to multiple types of olfactory receptors, and a single receptor can be activated by several different odorants. fz-juelich.de The specific pattern of activated receptors creates a unique signal that is transmitted to the brain, which then interprets this signal as a specific scent. fz-juelich.decollegeboard.org The molecular structure of this compound allows it to fit into the binding pockets of a specific combination of ORs, triggering the conformational changes in the receptors that initiate the signaling cascade, leading to the perception of its characteristic odor.

The study of ORs is challenging because their three-dimensional structures have not yet been experimentally determined in detail, making computational methods like homology modeling crucial for predicting how odorants bind. fz-juelich.degenominfo.org The binding site is believed to be a pocket formed by several transmembrane helices of the receptor protein. nih.gov

Interaction with Enzymes and Proteins in Biochemical Pathways

The interaction of this compound with enzymes and proteins is primarily related to its metabolic fate in a biological system. As an acetal, this compound can undergo hydrolysis in the presence of water and an acid catalyst, breaking down into its constituent aldehyde and alcohol—specifically, heptanal and ethanol. In a biological context, this hydrolysis can be facilitated by enzymes, particularly in the acidic environment of the stomach or through enzymatic action in the liver.

This metabolic breakdown is a key consideration in toxicological evaluations. The toxicity profile of this compound is informed by the known profiles of its metabolites, heptanal and ethanol. The use of read-across data from the structurally similar analog, octanal dimethyl acetal, in safety assessments further supports the understanding that its biological interactions are largely predictable based on its chemical class and metabolic pathway. nih.govnih.govresearchgate.net

Environmental Safety and Risk Assessment of 1,1 Diethoxyheptane

Environmental Persistence, Bioaccumulation, and Toxicity (PBT) Assessment

A substance is considered persistent if it resists degradation in various environmental compartments. Bioaccumulative substances concentrate in living organisms, leading to higher concentrations in the food chain. Toxic substances can cause harm to aquatic organisms. The determination that 1,1-diethoxyheptane is not a PBT substance indicates that it does not meet the specific criteria for all three of these properties simultaneously. europa.eu

Predicted Environmental Concentration to Predicted No Effect Concentration (PEC/PNEC) Ratio Analysis

The risk posed by a chemical to the environment is often characterized by the ratio of its Predicted Environmental Concentration (PEC) to its Predicted No Effect Concentration (PNEC). ucb.comchemsafetypro.comsouthernscientificireland.com The PEC is an estimation of the concentration of a substance in the environment, while the PNEC is the concentration below which adverse effects are unlikely to occur. chemsafetypro.comsouthernscientificireland.com

For this compound, the risk quotients (PEC/PNEC) have been calculated based on its current volume of use in Europe and North America and were found to be less than 1. nih.govnih.gov A PEC/PNEC ratio below 1 suggests that the substance is unlikely to pose a significant risk to the aquatic environment at current usage levels. ucb.comsouthernscientificireland.comresearchgate.net This finding is a key component of the environmental safety assessment for this fragrance ingredient. researchgate.net

Methodologies for Environmental Risk Characterization

Life Cycle Assessment (LCA) Frameworks in Chemical Evaluation

Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or substance throughout its entire life cycle, from raw material extraction to disposal. firstenvironment.comcircularecology.com The process is governed by ISO 14040 and 14044 standards and involves defining the goal and scope, inventory analysis of all inputs and outputs, impact assessment across various environmental categories, and interpretation of the results. firstenvironment.comcircularecology.com

Quantitative Structure-Activity Relationships (QSAR) in Environmental Fate Prediction

Quantitative Structure-Activity Relationships (QSAR) are computational models that predict the physicochemical and toxicological properties of chemicals based on their molecular structure. oecd.orgscielo.br These in silico methods are valuable tools in environmental risk assessment, especially when experimental data is limited, as they can estimate properties like environmental fate and toxicity. oecd.orgscielo.br

For fragrance ingredients like this compound, QSAR models are employed to fill data gaps for various endpoints, including environmental toxicity. researchgate.netacs.org The OECD QSAR Toolbox and other software like VEGA can be used to predict properties based on structural alerts, which are molecular fragments known to be associated with specific toxic effects. acs.org These models are built on large datasets of tested chemicals and are validated to ensure their predictive accuracy. nih.govmdpi.comnih.govnih.gov For instance, if a PEC/PNEC ratio derived from initial, conservative QSAR predictions is greater than one, more refined models like ECOSAR (Ecological Structure-Activity Relationships) can be used to improve the accuracy of the assessment. researchgate.net The use of read-across, where data from a structurally similar chemical (an analog) is used to predict the properties of the target chemical, is a common practice in these assessments. nih.govacs.org

Considerations for Environmentally Responsible Synthesis and Disposal

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org For the synthesis of acetals like this compound, traditional methods often involve strong mineral acids or metal-based Lewis acids, which can raise environmental concerns. rsc.orgijsdr.org

Environmentally responsible or "green" synthesis routes for acetals are being developed to address these issues. These include:

Photo-organocatalytic methods: Utilizing organic dyes and light sources, such as household lamps, to promote the reaction under mild conditions, avoiding the need for metal complexes and strong acids. rsc.orgrsc.org

Use of solid acid catalysts: Employing materials like silica-supported copper and H-Y zeolite catalysts can enable efficient and selective synthesis from renewable resources like bioethanol. researchgate.net

Solvent-free conditions: Performing reactions without a solvent, or using green solvents, can significantly reduce waste. ijsdr.orgresearchgate.net

Use of benign catalysts: Bismuth(III) salts are being explored as non-toxic and inexpensive catalysts for various organic transformations, including those relevant to acetal (B89532) chemistry. iwu.eduacs.org

Hydrothermal synthesis: This method uses water under subcritical conditions, which can be an environmentally friendly option for producing various chemical compounds. walshmedicalmedia.com

Regarding disposal, information specific to this compound is limited in the search results. However, general principles for chemical disposal would apply. For a related compound, 1,1-dimethoxyethane, it is noted that it is degraded in the atmosphere by reaction with hydroxyl radicals. nih.gov Given that this compound is not considered persistent, it is expected to degrade in the environment. nih.govnih.gov Proper disposal would involve following local regulations for chemical waste to prevent direct release into soil or waterways. carlroth.comsigmaaldrich.com

Q & A

What are the optimal synthetic routes and reaction conditions for producing high-purity 1,1-Diethoxyheptane?

Level: Basic

Methodological Answer:

this compound is synthesized via acetal formation, typically by reacting heptanal with excess ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include:

- Molar ratio: A 1:2 ratio of heptanal to ethanol ensures complete conversion .

- Temperature: Reflux conditions (80–100°C) are optimal to drive the equilibrium toward acetal formation while minimizing side reactions.

- Catalyst loading: 1–3 wt% acid catalyst achieves >90% yield .

Post-synthesis, purification via fractional distillation (boiling point: 203–205°C) is critical to isolate the product .

How can researchers characterize the purity and structural integrity of this compound?

Level: Basic

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Confirms molecular weight (188.31 g/mol) and detects impurities using retention time alignment with standards .

- Nuclear Magnetic Resonance (NMR):

- Density measurement: 0.835 g/cm³ at 19°C serves as a secondary purity indicator .

What safety protocols are essential for handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- Ventilation: Use fume hoods to mitigate inhalation risks due to moderate volatility (boiling point: 203–205°C) .

- Personal Protective Equipment (PPE): Nitrile gloves and safety goggles prevent dermal/ocular exposure.

- Storage: Keep in amber glass containers under inert gas (N₂/Ar) to prevent oxidation .

- Disposal: Follow EPA guidelines for halogen-free organic waste to avoid environmental contamination .

How can mechanistic studies elucidate the role of acid catalysts in this compound synthesis?

Level: Advanced

Methodological Answer:

- Kinetic isotope effects (KIE): Compare reaction rates using deuterated ethanol (EtOD) to identify proton transfer steps .

- In situ FTIR spectroscopy: Monitor intermediate formation (e.g., hemiacetal) during catalysis .

- Computational modeling: Density Functional Theory (DFT) simulations reveal transition states and activation energies for acid-catalyzed steps. For example, protonation of the carbonyl oxygen in heptanal is rate-limiting .

What computational tools are effective for predicting solvent effects on this compound stability?

Level: Advanced

Methodological Answer:

- COSMO-RS (Conductor-like Screening Model for Real Solvents): Predicts solubility parameters and solvent compatibility. Polar aprotic solvents (e.g., DMSO) destabilize the acetal bond, while non-polar solvents (hexane) enhance stability .

- Molecular Dynamics (MD) simulations: Analyze hydrogen bonding interactions between this compound and water to assess hydrolysis risks .

How should researchers resolve contradictions in spectroscopic data during structural validation?

Level: Advanced

Methodological Answer:

- Comparative analysis: Cross-validate NMR/GC-MS results with reference data from authoritative databases (e.g., NIST Chemistry WebBook) .

- Error source identification:

- Statistical validation: Apply t-tests to compare experimental vs. theoretical spectral peak intensities .

What experimental designs minimize side reactions during large-scale synthesis of this compound?

Level: Advanced

Methodological Answer:

- Continuous flow reactors: Maintain precise temperature control (±1°C) to suppress aldol condensation or over-oxidation .

- Catalyst immobilization: Use silica-supported sulfonic acid catalysts to improve recyclability and reduce acid leaching .

- In-line monitoring: Implement Raman spectroscopy to detect real-time deviations in reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.